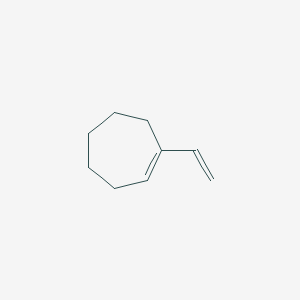

Cycloheptene, 1-ethenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65811-18-9 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-ethenylcycloheptene |

InChI |

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h2,7H,1,3-6,8H2 |

InChI Key |

IGCQXPZQGHULRC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CCCCCC1 |

Origin of Product |

United States |

Iii. Conformational Analysis and Isomerism of 1 Ethenylcycloheptene

Inherent Ring Strain and its Influence on Cycloheptene (B1346976) Conformations

Cycloalkanes larger than cyclohexane (B81311) often exhibit increased strain, and cycloheptene is no exception. lumenlearning.comlibretexts.org The instability in cyclic molecules, known as ring strain, is a composite of angle strain, torsional strain, and transannular strain. wikipedia.org

Angle Strain: This arises when bond angles deviate from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgsaskoer.ca If cycloheptene were a planar molecule, the internal angles would be approximately 128.5°, leading to significant angle strain. To alleviate this, the ring puckers into non-planar conformations. lumenlearning.comlibretexts.org

Torsional Strain: Also known as eclipsing strain, this occurs when adjacent atoms are in an eclipsed conformation. A planar structure would force many of the C-H bonds into eclipsed positions, increasing the molecule's potential energy. libretexts.orglibretexts.org The adoption of non-planar shapes helps to stagger these bonds, reducing torsional strain. libretexts.org

Transannular Strain: This type of strain is significant in medium-sized rings (7 to 11 carbons) and results from steric hindrance between atoms across the ring. lumenlearning.comlibretexts.org In certain cycloheptene conformations, hydrogen atoms on opposite sides of the ring can be forced into close proximity, causing van der Waals repulsion.

To minimize these combined strains, cycloheptene adopts puckered, three-dimensional structures. Unlike the highly stable chair conformation of cyclohexane which is virtually strain-free, the conformations of cycloheptene represent a compromise, balancing the various strain elements to achieve the lowest possible energy state. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

cis- and trans-Isomerism of the Cycloheptene Ring System

Like other cycloalkenes, the double bond in the cycloheptene ring can exist in either a cis or trans configuration. wikipedia.org For cycloalkenes with fewer than eleven members, the cis isomer is generally more stable than its trans counterpart, which is an exception to the rule for acyclic alkenes. acs.orgresearchgate.net

The trans-cycloheptene isomer is exceptionally strained. wikipedia.org Accommodating a trans double bond within the seven-membered ring forces significant geometric distortions, such as twisted π-bonds and pyramidalization of the sp²-hybridized carbon atoms. acs.org The pyramidalization angle in trans-cycloheptene has been estimated at 37°, with a p-orbital misalignment of 30.1°. wikipedia.org This high degree of strain makes trans-cycloheptene a highly reactive and unstable intermediate rather than a stable, isolable compound under normal conditions. wikipedia.orgstackexchange.com

| Isomer | Relative Stability | Key Strain Factors |

| cis-Cycloheptene | More stable | Lower overall ring strain |

| trans-Cycloheptene | Less stable, transient | Severe angle and torsional strain, pyramidalization of sp² carbons wikipedia.orgacs.org |

The high strain of trans-cycloheptene dictates its thermal instability. While it can be generated photochemically at low temperatures (e.g., -35 °C), it readily isomerizes back to the more stable cis form. wikipedia.org Early studies suggested that trans-cycloheptene is unstable even at temperatures as low as -40 °C. researchgate.netnih.gov

The interconversion from the trans to the cis isomer is not a simple rotation around the double bond. Ab initio calculations predicted that such a rotation would have a high activation barrier (approximately 35 kcal/mol), which would not permit isomerization below 100 °C. researchgate.netnih.gov Experimental observations, however, show that the decay of trans-cycloheptene is a second-order kinetic process. researchgate.netnih.gov This has led to the proposal of an "interrupted" dimerization mechanism. In this pathway, two molecules of trans-cycloheptene form a 1,4-biradical intermediate, which then rapidly cleaves to produce two molecules of the more stable cis-cycloheptene. researchgate.netnih.gov

| Parameter | Value | Source |

| Activation Energy (Ea) for thermal trans-cis isomerization | 18.7 kcal/mol | rsc.org |

| Calculated Activation Barrier for double bond rotation | 35 kcal/mol | nih.gov |

| Observed Decay Kinetics | Second-order | researchgate.netnih.gov |

There is a lack of specific experimental data on the conformational analysis of 1-ethenylcycloheptene in the scientific literature. However, the influence of the ethenyl (vinyl) substituent can be inferred from general chemical principles. The ethenyl group, being an sp²-hybridized substituent attached to an sp² carbon of the cycloalkene ring, would introduce both steric and electronic effects.

Sterically, the ethenyl group is larger than a hydrogen atom and its presence would likely influence the relative energies of the various ring conformations. It might favor conformations that minimize steric interactions between the vinyl group and the rest of the ring. In the context of cis-trans isomerism, the added bulk could potentially increase the strain of the already unstable trans isomer, further favoring the cis configuration. The electronic properties of the vinyl group, which can participate in conjugation, might have a minor electronic stabilizing or destabilizing effect on the double bond within the ring, but this is expected to be secondary to the overwhelming steric and strain factors that dominate the cycloheptene system.

Conformational Dynamics of the Seven-Membered Ring

The cycloheptene ring is highly flexible and exists as a dynamic equilibrium of several conformations. biomedres.us The interconversion between these forms is rapid at room temperature. The two most discussed conformations for cycloheptene are the twist-chair and the twist-boat. cdnsciencepub.com

The primary conformations of cycloheptene are the twist-chair and the twist-boat . These non-planar structures minimize angle and torsional strain. cdnsciencepub.com For the parent cycloheptene molecule, experimental and computational studies have sought to determine the most stable conformation. While the energy difference is small, the chair conformation is generally considered to be the ground state, or the most stable form. cdnsciencepub.com The boat and twist-boat conformations represent a family of flexible forms that interconvert through a process known as pseudorotation. cdnsciencepub.com

Chair Conformation: Analogous to the cyclohexane chair, but more flexible. It is generally considered the most stable conformer for cycloheptene. cdnsciencepub.com

Boat/Twist-Boat Conformations: These are higher in energy than the chair form. They are part of a pseudorotation pathway that allows for the interconversion of various non-chair forms. biomedres.uscdnsciencepub.com

The interconversion between different conformations involves surmounting energy barriers. Two primary processes describe these dynamics in cycloheptene: ring inversion and pseudorotation.

Ring Inversion: This is the process by which the chair conformation converts to its mirror image (an inverted chair). cdnsciencepub.com This process is thought to proceed through higher-energy boat or twist-boat intermediates. cdnsciencepub.com For simple cycloheptene derivatives, the free energy barriers (ΔG‡) for ring inversion are relatively low. cdnsciencepub.com

Pseudorotation: This process describes the interconversion between boat and twist-boat forms without passing through the higher-energy chair conformation. cdnsciencepub.com Pseudorotation involves small changes in dihedral angles that propagate around the ring, resulting in relatively small energy barriers. biomedres.us

For cycloheptane (B1346806), the activation barrier to access the dynamic pseudorotational platform from the chair conformer is about 3.5 kcal/mol, highlighting its fluxional nature. biomedres.us The barriers for cycloheptene derivatives are expected to be in a similar range, though they can be influenced by substituents. cdnsciencepub.com

Impact of Ethenyl Substitution on the Conformational Landscape and Fluxional Behavior

The introduction of an ethenyl (vinyl) group at the 1-position of the cycloheptene ring significantly influences its conformational preferences and dynamic behavior. The conformational landscape of cycloheptene is characterized by a variety of flexible forms, including chair, boat, and twist-boat conformations. For the unsubstituted cycloheptene, the chair conformation is the most stable, and the molecule undergoes a rapid "ring flip" between two equivalent chair forms. This fluxional process involves passing through higher-energy transition states and intermediates.

The presence of the 1-ethenyl substituent introduces new steric and electronic factors that alter the relative energies of these conformations and the energy barriers for their interconversion. A primary factor is the development of allylic strain, also known as A¹,³ strain. This type of strain arises from the steric interaction between the substituent on the double bond (the ethenyl group) and the substituents on the allylic carbon atom (C7). In the case of 1-ethenylcycloheptene, the vinyl group can sterically interact with the allylic protons on C7. This interaction is dependent on the specific conformation of the cycloheptene ring and the rotational orientation of the ethenyl group itself.

Computational studies on the parent cycloheptene molecule have established a baseline for understanding its fluxional behavior. The energy barrier for the ring inversion of unsubstituted cycloheptene has been calculated to be approximately 5.0 kcal/mol. This relatively low barrier is indicative of the high conformational flexibility of the seven-membered ring.

The ethenyl substituent is expected to modify this energy barrier. The allylic strain can either raise or lower the energy of the ground state chair conformation and the transition state for ring inversion, depending on the specific geometry. For instance, in a particular chair conformation, the ethenyl group might be oriented in a way that minimizes steric clash with the allylic protons. However, as the ring inverts, this favorable orientation may be lost, leading to a higher energy transition state and thus a higher barrier to inversion. Conversely, if the ground state is destabilized by allylic strain, the energy difference to the transition state might decrease, resulting in a lower inversion barrier.

Furthermore, the rotation around the single bond connecting the ethenyl group to the cycloheptene ring introduces another dynamic process. The barrier to this rotation will also be influenced by the conformation of the seven-membered ring. The interplay between the ring's fluxional motions (ring inversion and pseudorotation) and the rotation of the ethenyl substituent creates a complex conformational energy surface.

To illustrate the potential impact of the ethenyl substituent, the following table presents a hypothetical comparison of conformational energies based on principles of allylic strain and known data for related systems. The exact values would require specific computational or experimental determination.

| Conformation/Process | Unsubstituted Cycloheptene (Reference Data) | Hypothetical 1-Ethenylcycloheptene (Qualitative Effect) | Rationale for the Effect |

|---|---|---|---|

| Most Stable Conformation | Chair | Chair (likely) | The chair conformation generally minimizes torsional and angle strain in seven-membered rings. |

| Ring Inversion Barrier (kcal/mol) | ~5.0 | Potentially higher or lower | Allylic strain introduced by the ethenyl group can destabilize the ground state or stabilize/destabilize the transition state, thus altering the energy barrier. |

| Ethenyl Group Rotational Barrier (kcal/mol) | N/A | Dependent on ring conformation | Steric interactions between the vinyl group and the allylic protons of the cycloheptene ring will create a barrier to rotation. The magnitude will vary with the ring's conformation. |

| Key Fluxional Processes | Ring Inversion, Pseudorotation | Ring Inversion, Pseudorotation, Ethenyl Group Rotation | The substituent adds an additional mode of dynamic behavior that is coupled to the ring's conformational changes. |

Iv. Chemical Reactivity and Reaction Mechanisms of 1 Ethenylcycloheptene

Electrophilic Addition Reactions to the Endocyclic Double Bond

Electrophilic addition reactions to 1-ethenylcycloheptene can theoretically occur at either the endocyclic or exocyclic double bond. The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system, leading to the formation of a carbocation intermediate. The subsequent attack by a nucleophile (Nu⁻) completes the addition. The regiochemical and stereochemical outcomes of these reactions are governed by the stability of the intermediate carbocation and the mechanism of the addition. libretexts.org

Protonation of the endocyclic double bond at the C2 position results in the formation of a stable tertiary carbocation at the C1 position. This carbocation is further stabilized by resonance due to the adjacent ethenyl group. In contrast, protonation of the terminal carbon of the ethenyl group yields a less stable secondary carbocation. Consequently, electrophilic additions of protic acids like hydrogen halides (HX) are predicted to proceed preferentially at the endocyclic double bond. lumenlearning.commasterorganicchemistry.com

Regioselectivity: The regioselectivity of electrophilic additions is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. lumenlearning.comchemistrysteps.com In the case of 1-ethenylcycloheptene, addition of an electrophile (like H⁺ from HBr) to the endocyclic double bond is highly regioselective. The proton adds to the C2 carbon, generating the more stable tertiary carbocation at C1. The bromide ion then attacks this carbocation.

Stereoselectivity: The stereochemistry of the addition depends on the nature of the electrophile and the reaction mechanism. The addition of hydrogen halides proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to a mixture of syn- and anti-addition products. However, the halogenation of alkenes with reagents like Br₂ typically proceeds via a cyclic halonium ion intermediate. libretexts.orglibretexts.org The nucleophilic attack of the halide ion occurs from the side opposite to the bulky halonium ion in an SN2-like manner, resulting in a strong preference for anti-addition. libretexts.org For 1-ethenylcycloheptene, this would lead to the formation of a trans-dihalide product across the endocyclic double bond.

Table 1: Predicted Outcomes of Electrophilic Addition to 1-Ethenylcycloheptene

| Reagent | Expected Major Product | Regioselectivity | Stereoselectivity |

|---|---|---|---|

| HBr | 1-Bromo-1-ethenylcycloheptane | Markovnikov (Addition to endocyclic C=C) | Mixture of syn and anti |

Reactions that proceed through carbocation intermediates are susceptible to rearrangements if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.comyoutube.comlibretexts.orgchemistrysteps.com The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com

When 1-ethenylcycloheptene reacts with a protic acid, protonation of the endocyclic double bond directly forms a stable tertiary carbocation, making a subsequent rearrangement unlikely. However, if protonation were to occur at the exocyclic double bond, a secondary carbocation would be formed. This intermediate could potentially undergo a 1,2-hydride shift from the adjacent carbon within the cycloheptene (B1346976) ring to form a more stable tertiary carbocation, leading to a rearranged product. Evidence from the analogous compound, vinylcyclohexane, shows that it undergoes addition with HBr to yield a rearranged product, 1-bromo-1-ethylcyclohexane, supporting the plausibility of such rearrangements. libretexts.org

Cycloaddition Reactions Involving the Ethenyl Moiety

The conjugated diene structure of 1-ethenylcycloheptene allows it to participate in cycloaddition reactions, where it can act as either the 4π-electron component (the diene) or the 2π-electron component (the dienophile). The ethenyl moiety is the primary site for reactions where the molecule acts as a dienophile or dipolarophile.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com 1-Ethenylcycloheptene has the potential to react in two ways:

As a diene: The conjugated system of the endocyclic and exocyclic double bonds can react with a dienophile. Diels-Alder reactions are generally favored when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orgvanderbilt.edu The alkyl substitution on the cycloheptene ring makes the diene system somewhat electron-rich, so it would be expected to react readily with dienophiles bearing electron-withdrawing groups (e.g., maleic anhydride, acrylates).

As a dienophile: The exocyclic ethenyl group can react with a conjugated diene. As an unactivated alkene, the ethenyl group is a relatively poor dienophile and would require either high temperatures or reaction with a very electron-rich diene. stackexchange.com Lewis acid catalysis could also be employed to activate the system. nih.gov

The stereochemistry of the Diels-Alder reaction is predictable; the reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org

The Retro-Diels-Alder process is the microscopic reverse of the Diels-Alder reaction, where a cyclohexene (B86901) derivative fragments into a diene and an alkene. wikipedia.org This reaction is favored at high temperatures due to its positive entropy change. Adducts formed from 1-ethenylcycloheptene could undergo retro-Diels-Alder reactions upon heating to regenerate the starting materials.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a π-system, known as a dipolarophile, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The ethenyl group of 1-ethenylcycloheptene can serve as the dipolarophile. This reaction is a powerful method for synthesizing heterocyclic compounds. youtube.comyoutube.com

The reaction is a concerted pericyclic process, and the specific type of heterocycle formed depends on the 1,3-dipole used. organic-chemistry.org For example, reaction with an azide (B81097) (R-N₃) would yield a triazole derivative, while reaction with a nitrile oxide (R-CNO) would produce an isoxazoline. The exocyclic double bond of 1-ethenylcycloheptene would be the reactive site in these transformations.

Table 2: Potential Heterocyclic Products from 1,3-Dipolar Cycloaddition with 1-Ethenylcycloheptene

| 1,3-Dipole | Example | Resulting Heterocycle Class |

|---|---|---|

| Azide | Phenyl azide (PhN₃) | Triazoline |

| Nitrile Oxide | Benzonitrile oxide (PhCNO) | Isoxazoline |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

Olefin Metathesis Reactions of the Ethenyl and Endocyclic Double Bonds

Olefin metathesis is a versatile reaction catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock, that involves the redistribution of alkene fragments. wikipedia.orgorganic-chemistry.org 1-Ethenylcycloheptene possesses two distinct sites for metathesis: the endocyclic double bond and the terminal ethenyl group, leading to potential competition between different metathesis pathways. masterorganicchemistry.comsigmaaldrich.com

The primary metathesis reactions applicable to 1-ethenylcycloheptene are:

Ring-Opening Metathesis Polymerization (ROMP): This involves the cleavage and polymerization of the cyclic alkene. The driving force for ROMP is the relief of ring strain. organic-chemistry.org Cycloheptene has relatively low ring strain compared to smaller rings like cyclobutene (B1205218) or highly strained systems like norbornene, which means it is less reactive towards ROMP. youtube.com However, under appropriate conditions (e.g., high monomer concentration), ROMP of the seven-membered ring can occur to produce a polymer with a repeating unit containing a pendant vinyl group. mdpi.com

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. masterorganicchemistry.com The terminal ethenyl group of 1-ethenylcycloheptene is an excellent substrate for cross-metathesis with other olefins. organic-chemistry.org For example, reaction with a partner alkene (R-CH=CH-R) in the presence of a Grubbs catalyst would lead to the exchange of alkylidene fragments, forming a new substituted alkene at the original ethenyl position. This pathway is often favored over ROMP for less strained cycloalkenes, especially when a partner olefin is present in excess.

The specific outcome of an olefin metathesis reaction with 1-ethenylcycloheptene would be highly dependent on the reaction conditions, the choice of catalyst, and the presence of other olefinic substrates. nih.govharvard.edunih.govrsc.org

Cross-Metathesis with Other Alkenes

Cross-metathesis is a powerful reaction in organic synthesis that involves the exchange of substituents between two alkenes, typically catalyzed by ruthenium or molybdenum carbene complexes. organic-chemistry.orglibretexts.org For 1-ethenylcycloheptene, a conjugated diene, cross-metathesis offers a pathway to introduce new functional groups. The reaction's success often depends on the relative reactivity of the participating alkenes and the choice of catalyst to minimize unwanted side reactions like homodimerization. organic-chemistry.org

A notable transformation involving the cross-reaction of 1-ethenylcycloheptene with an alkene is its highly regioselective and enantioselective 1,4-hydrovinylation with ethylene (B1197577). This reaction is efficiently catalyzed by cobalt(II) complexes bearing chiral phosphine (B1218219) ligands, such as [(S,S)-2,4-bis-diphenylphosphinopentane (BDPP)]CoCl₂, in the presence of methylaluminoxane (B55162) as a co-catalyst. nih.gov The reaction proceeds with high fidelity, predominantly yielding the 1,4-addition product, where the ethyl group is added to the exocyclic carbon of the original vinyl group and a new double bond is formed within the seven-membered ring. The corresponding 1,2-hydrovinylation product is formed in only minimal amounts (2%). nih.gov This high regioselectivity highlights the ability of the cobalt catalyst to control the reaction pathway, favoring addition across the conjugated diene system over a simple addition to the vinyl group. nih.gov

| Substrate | Catalyst System | Alkene Partner | Major Product | Product Ratio (1,4:1,2) | Yield | Reference |

| 1-Ethenylcycloheptene | [(DPPP)Co(II)] / MAO | Ethylene | 3-Ethyl-1-vinylcycloheptene | >98:2 | High | nih.gov |

| 1-Ethenylcycloheptene | [(S,S)-BDPP]CoCl₂ / MAO | Ethylene | (S)-3-Ethyl-1-vinylcycloheptene | ~98:2 | High | nih.gov |

DPPP = 1,3-Bis(diphenylphosphino)propane; BDPP = 2,4-Bis(diphenylphosphino)pentane; MAO = Methylaluminoxane

The mechanism of traditional ruthenium-catalyzed cross-metathesis involves a series of [2+2] cycloaddition and cycloreversion steps. libretexts.org The catalyst, a metal-carbene complex, first reacts with one of the alkene partners to form a metallacyclobutane intermediate. This intermediate then fragments to release a new alkene and a new metal-carbene, which then engages the second alkene partner to continue the catalytic cycle. wikipedia.org The selectivity of such reactions is influenced by factors like steric hindrance and the electronic properties of the substrates. organic-chemistry.org

Intramolecular Metathesis Pathways

Intramolecular olefin metathesis, particularly ring-closing metathesis (RCM), is a reaction that forms a cyclic alkene from an acyclic diene. libretexts.org For the parent molecule 1-ethenylcycloheptene, intramolecular metathesis is not a feasible pathway as it does not possess two terminal alkene groups on a flexible chain that can be brought into proximity for cyclization.

However, the principles of intramolecular metathesis can be applied to appropriately functionalized derivatives of 1-ethenylcycloheptene to construct more complex polycyclic systems. For instance, if a side chain containing a terminal alkene were attached to the cycloheptene ring, an RCM reaction could be envisioned to form a new fused or bridged ring system. The viability and outcome of such a reaction would depend on the length and flexibility of the tether connecting the two double bonds, as well as the choice of metathesis catalyst. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are commonly employed for these transformations due to their high functional group tolerance and stability. chim.it

The driving force for RCM is often the entropically favorable release of a small, volatile alkene, such as ethylene. libretexts.org The mechanism follows the same [2+2] cycloaddition/cycloreversion pathway as cross-metathesis, but occurs within a single molecule. wikipedia.org

Catalytic Transformations of 1-Ethenylcycloheptene

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond, a process typically catalyzed by transition metal complexes, most notably those of platinum. chemrxiv.org For 1-ethenylcycloheptene, two distinct double bonds are available for this reaction: the trisubstituted endocyclic bond and the monosubstituted exocyclic vinyl group. This structure presents a challenge in regioselectivity.

The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene. Subsequent migratory insertion of the alkene into the metal-hydride bond can occur in two ways, leading to either the Markovnikov or anti-Markovnikov product. Reductive elimination then regenerates the catalyst and yields the alkylsilane product.

In the case of 1-ethenylcycloheptene, hydrosilylation is expected to occur preferentially at the terminal vinyl group. This selectivity is primarily due to steric factors; the less-hindered terminal double bond is more accessible to the bulky catalyst-silane complex than the more sterically crowded endocyclic double bond. Furthermore, catalysts based on other metals, such as iron, have been shown to be highly selective for the hydrosilylation of terminal olefins. nsf.gov Depending on the catalyst and silane (B1218182) used, the reaction can also proceed via 1,4-addition across the conjugated diene system, yielding an allylic silane.

Dihydroxylation and Epoxidation

Epoxidation

The epoxidation of 1-ethenylcycloheptene involves the addition of a single oxygen atom across one of the double bonds to form an epoxide. This reaction is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. wikipedia.org A key principle of this reaction is its electrophilic nature; the peroxy acid acts as an electrophile, and more electron-rich (i.e., more substituted) alkenes react faster. wikipedia.org

Given the structure of 1-ethenylcycloheptene, with a trisubstituted endocyclic double bond and a monosubstituted exocyclic double bond, the reaction is highly regioselective. The more nucleophilic, trisubstituted double bond within the cycloheptene ring is preferentially epoxidized over the terminal vinyl group. wikipedia.org

The reaction proceeds through a concerted "butterfly" mechanism, where the oxygen atom is delivered to the alkene while the proton is transferred within the peroxy acid molecule, resulting in syn-addition of the oxygen to the double bond. youtube.com

Dihydroxylation

Dihydroxylation is the process of adding two hydroxyl groups across a double bond to form a diol (glycol). This can be achieved with either syn- or anti-stereochemistry, depending on the reagents used.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate (an osmate ester for OsO₄), which is then hydrolyzed to yield a cis-diol. As with epoxidation, the reaction is expected to occur selectively at the more substituted endocyclic double bond of 1-ethenylcycloheptene.

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene, as described above. The resulting epoxide is then opened via acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by a backside nucleophilic attack by water, leading to a trans-diol. The regioselectivity of the initial epoxidation step dictates that the final diol will be formed on the carbons of the endocyclic double bond.

Hydrogenation Studies

Catalytic hydrogenation is a reaction that adds molecular hydrogen (H₂) across double bonds, resulting in a saturated molecule. For 1-ethenylcycloheptene, selective hydrogenation is of significant interest, as it offers the possibility of reducing one double bond while leaving the other intact. The outcome of the reaction is highly dependent on the catalyst, pressure, and temperature.

Studies on the closely related compound, 4-vinylcyclohexene (B86511), provide strong insight into the selective hydrogenation of 1-ethenylcycloheptene. It has been demonstrated that with specific bimetallic catalysts, such as rhodium-tin on a support, it is possible to achieve high selectivity for the hydrogenation of the endocyclic double bond, yielding vinylcyclohexane. google.com In contrast, many standard hydrogenation catalysts like palladium or platinum often lead to a mixture of products, including ethylcyclohexene (from reduction of the vinyl group) and fully saturated ethylcyclohexane. google.com

The selectivity of the rhodium-tin catalyst for the endocyclic double bond in vinylcyclohexene (B1617736) suggests a similar outcome for 1-ethenylcycloheptene, which would yield 1-ethylcycloheptene. This selectivity is attributed to the modification of the rhodium catalyst's electronic and steric properties by the tin, which favors coordination and hydrogenation of the more substituted internal double bond. google.com

| Substrate Analogue | Catalyst | Conditions | Major Product | Selectivity | Reference |

| 4-Vinylcyclohexene | Rh-Sn on Al₂O₃ | 20-50°C, 1-5 MPa H₂ | Vinylcyclohexane | >85% | google.com |

Mechanistic Investigations of 1-Ethenylcycloheptene Reactivity

The chemical reactivity of 1-ethenylcycloheptene is governed by the distinct steric and electronic properties of its two double bonds: a trisubstituted, electron-rich endocyclic alkene and a monosubstituted, sterically accessible exocyclic vinyl group. Mechanistic investigations of its reactions reveal how different catalytic systems exploit these differences to achieve high levels of selectivity.

In catalytic hydrovinylation , the cobalt-based catalyst orchestrates a 1,4-conjugate addition of ethylene across the diene system. nih.gov The mechanism likely involves the formation of a cobalt-hydride species that adds to the diene to form a π-allyl cobalt intermediate. Subsequent coordination and insertion of ethylene followed by reductive elimination yields the observed 3-ethyl-1-vinylcycloheptene product, avoiding reaction at the isolated vinyl group. nih.gov

For electrophilic additions like epoxidation and dihydroxylation, the mechanism is dictated by the nucleophilicity of the double bonds. The higher degree of substitution on the endocyclic double bond makes it more electron-rich and thus a better nucleophile. Consequently, electrophiles like peroxy acids or osmium tetroxide react preferentially at this site. wikipedia.org Computational studies on similar systems, such as 2-cyclohexen-1-ol, have shown that the transition state geometry (e.g., the "spiro-like" structure in epoxidation) and potential directing effects (like hydrogen bonding, if applicable) are key to determining facial selectivity. nih.gov

In catalytic hydrogenation , selectivity is controlled by the interaction between the substrate and the heterogeneous catalyst surface. While less-hindered double bonds are often hydrogenated faster, modifying the catalyst can reverse this selectivity. For the analogous 4-vinylcyclohexene, the addition of tin to a rhodium catalyst alters the surface's electronic properties, favoring the adsorption and subsequent hydrogenation of the more substituted endocyclic double bond. google.com This demonstrates that catalyst-substrate interactions can override simple steric accessibility as the determining factor in the reaction mechanism.

Collectively, these mechanistic insights show that the reactivity of 1-ethenylcycloheptene is not intrinsic to the molecule alone but is a function of its interaction with specific reagents and catalysts, allowing for controlled and selective transformations at different positions within the molecule.

Concerted vs. Stepwise Mechanisms in Cycloadditions

Cycloaddition reactions are fundamental to the reactivity of conjugated dienes like 1-Ethenylcycloheptene. The most prominent of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The mechanism of this reaction is a subject of detailed study, primarily revolving around whether the formation of the two new sigma bonds occurs simultaneously (concerted) or sequentially (stepwise).

For a typical thermal Diels-Alder reaction, the mechanism is widely accepted to be a concerted, pericyclic process. wikipedia.orglibretexts.org This means the reaction proceeds through a single, cyclic transition state where all bond-forming and bond-breaking events occur simultaneously. youtube.com This concerted pathway is governed by the principles of orbital symmetry, which allow the reaction to proceed with relative ease under thermal conditions. wikipedia.org When 1-Ethenylcycloheptene acts as the 4π component (the diene), it reacts with a 2π component (the dienophile) to yield a polycyclic product. The concerted nature of this mechanism means that the stereochemistry of the reactants is preserved in the product. libretexts.org

However, the dichotomy between concerted and stepwise mechanisms is not always absolute. While the Diels-Alder reaction is the classic example of a concerted process, theoretical and experimental studies on various cycloadditions have explored the possibility of stepwise pathways involving the formation of an intermediate. chemrxiv.orgchemrxiv.org A stepwise mechanism would proceed through a diradical or zwitterionic intermediate, where one sigma bond is formed first, followed by the ring-closing step to form the second sigma bond. Computational studies on related systems have shown that the energy difference between a concerted transition state and a stepwise diradical pathway can sometimes be small, suggesting that the mechanism may be influenced by the specific substrates and reaction conditions. nih.govrsc.org For 1-Ethenylcycloheptene, while the concerted [4+2] cycloaddition is the expected and dominant pathway under thermal conditions, the potential for stepwise mechanisms, particularly in photochemical or highly polarized systems, remains a topic of theoretical interest.

| Characteristic | Concerted Mechanism (e.g., Diels-Alder) | Stepwise Mechanism |

|---|---|---|

| Timing of Bond Formation | Simultaneous formation of two new σ-bonds. youtube.com | Sequential formation of σ-bonds. |

| Intermediates | No intermediate is formed; proceeds via a single cyclic transition state. libretexts.org | Involves the formation of a diradical or zwitterionic intermediate. |

| Stereochemistry | Highly stereospecific; reactant stereochemistry is retained in the product. libretexts.org | Potential loss of stereospecificity due to rotation in the intermediate. |

| Governing Principle | Conservation of orbital symmetry. wikipedia.org | Stability of the intermediate species. |

Radical Reactions

The double bonds in 1-Ethenylcycloheptene are also susceptible to attack by free radicals. Free-radical reactions typically proceed through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the formation of a free radical, often generated from a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide upon heating or irradiation. cdnsciencepub.com

Propagation: In the propagation stage, the initiator radical adds to one of the double bonds of 1-Ethenylcycloheptene. Extensive studies on the analogous compound, 4-vinylcyclohexene, provide strong evidence that radical addition occurs preferentially at the exocyclic vinyl double bond. cdnsciencepub.com This preference is attributed to the lower steric hindrance of the terminal vinyl group compared to the endocyclic double bond. The addition of a radical (R•) to the terminal carbon of the vinyl group generates a more stable secondary radical on the adjacent carbon. This new radical can then either abstract a hydrogen atom from a donor molecule (like a thiol or another molecule of the substrate) to form an addition product or add to another molecule of 1-Ethenylcycloheptene, initiating polymerization. cdnsciencepub.comnih.gov

Termination: The chain reaction is terminated when two radicals combine, effectively quenching the propagation cycle. nih.gov

Research on 4-vinylcyclohexene with tertiary alkyl radicals has shown that the primary products are adducts resulting from addition to the vinyl group, along with some polymeric material. cdnsciencepub.com The stability of the generated radicals and the reaction temperature can influence the product distribution. For instance, some radical addition processes can be reversible at higher temperatures. cdnsciencepub.com This suggests that the radical reactions of 1-Ethenylcycloheptene would similarly lead to selective functionalization of the vinyl group or the formation of polymers. researchgate.netbeilstein-journals.org

| Stage | Description | Example Reaction Step for 1-Ethenylcycloheptene |

|---|---|---|

| Initiation | Generation of a free radical (R•) from an initiator. cdnsciencepub.com | AIBN → 2 R• + N₂ (R = cyanoisopropyl) |

| Propagation (Step 1) | Addition of the radical to the exocyclic double bond. cdnsciencepub.com | R• + CH₂=CH-Cycloheptene → R-CH₂-C•H-Cycloheptene |

| Propagation (Step 2) | Hydrogen abstraction or addition to another monomer. cdnsciencepub.com | R-CH₂-C•H-Cycloheptene + H-Source → R-CH₂-CH₂-Cycloheptene + Source• |

| Termination | Combination of two radical species. nih.gov | 2 R-CH₂-C•H-Cycloheptene → Dimer |

V. Polymerization Research of 1 Ethenylcycloheptene

Ring-Opening Metathesis Polymerization (ROMP) of 1-Ethenylcycloheptene

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that converts cyclic olefins into unsaturated polymers. The primary driving force for this transformation is the release of ring strain inherent in the monomer. organic-chemistry.orgresearchgate.net Monomers with substantial ring strain, such as norbornene derivatives, undergo ROMP readily. However, cycloheptene (B1346976) and its derivatives are classified as low-strain monomers, making their polymerization a more complex process governed by thermodynamic equilibrium. researchgate.netlibretexts.org The presence of a 1-ethenyl substituent introduces an additional reactive site, which can influence catalyst interaction and potential side reactions.

Monomer Design and Synthesis for ROMP

The synthesis of functionalized cycloalkenes for ROMP is a critical step in producing polymers with tailored properties. For a monomer like 1-ethenylcycloheptene, synthetic strategies would need to create a seven-membered ring containing both an endocyclic and an exocyclic double bond. While specific routes for 1-ethenylcycloheptene are not extensively documented in polymerization literature, general methods for creating such structures often involve multi-step organic syntheses.

Potential synthetic pathways could include:

Wittig Reaction: A key method for forming carbon-carbon double bonds. Cycloheptanone (B156872) could be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586), to introduce the exocyclic ethenyl group. Subsequent steps would be required to introduce the endocyclic double bond in the 1-position, for instance, through an elimination reaction of a suitable leaving group.

Diels-Alder Cycloaddition: This reaction is fundamental for creating cyclic systems. While not directly forming a seven-membered ring, it can be used to synthesize precursors that are later modified through ring expansion or other transformations. wikipedia.org

Grignard Reactions: Reaction of cycloheptanone with a vinyl Grignard reagent (vinylmagnesium bromide) would yield a tertiary alcohol, which could then be dehydrated under acidic conditions to form the 1-ethenylcycloheptene structure.

The design of such a monomer must consider the potential for the exocyclic vinyl group to participate in polymerization. Depending on the catalyst system, this second double bond could either remain as a pendant group on the final polymer chain or engage in cross-metathesis or vinyl-addition polymerization, leading to cross-linking or alternative polymer backbones. organic-chemistry.orgrsc.org

Catalyst Systems for ROMP of Cycloheptene Derivatives

The success of ROMP, particularly for challenging low-strain monomers, is highly dependent on the choice of catalyst. Ruthenium-based complexes, especially Grubbs and Hoveyda-Grubbs catalysts, are widely employed due to their remarkable stability and functional group tolerance. organic-chemistry.orgbeilstein-journals.org

Ruthenium alkylidene complexes, commonly known as Grubbs catalysts, are the workhorses of modern olefin metathesis. They have evolved through several generations, each offering distinct advantages in terms of activity, stability, and initiation rates.

Grubbs First-Generation Catalyst (G-I): Featuring tricyclohexylphosphine (B42057) (PCy₃) ligands, G-I is known for its stability but has lower activity compared to later generations. It is often effective for high-strain monomers but can be sluggish with low-strain substrates like cycloheptene.

Grubbs Second-Generation Catalyst (G-II): In G-II, one of the phosphine (B1218219) ligands is replaced by an N-heterocyclic carbene (NHC). This modification dramatically increases catalytic activity, making it suitable for a broader range of olefins, including less reactive, low-strain rings.

Grubbs Third-Generation (G-III) and Hoveyda-Grubbs Catalysts: These catalysts are designed for even faster initiation and greater stability. Hoveyda-Grubbs catalysts incorporate a chelating isopropoxybenzylidene ligand, which can dissociate to initiate the reaction and re-associate, thereby improving catalyst stability. G-III catalysts replace a phosphine ligand with a more labile pyridine (B92270) ligand, allowing for very fast initiation even at low temperatures. researchgate.net

The selection of a specific catalyst generation depends on the desired balance between the rate of initiation and propagation, which is crucial for achieving controlled polymerization of low-strain monomers.

A key advantage of ruthenium-based catalysts is their exceptional tolerance to a wide variety of functional groups, including esters, amides, alcohols, and even acids. acs.org This tolerance allows for the direct polymerization of functionalized monomers without the need for protecting groups.

In the case of 1-ethenylcycloheptene, the pendant vinyl group represents a secondary olefinic functional group. The behavior of the catalyst towards this group is a critical consideration. While ROMP proceeds via the endocyclic double bond, the highly active G-II or G-III catalysts could potentially engage the exocyclic vinyl group in competing reactions:

Cross-Metathesis: The catalyst could react with the vinyl group of one monomer and the endocyclic double bond of another, leading to oligomerization or branching. acs.org

Vinyl-Addition Polymerization: Some transition metal catalysts can promote the polymerization of vinyl groups through an addition mechanism, which would result in a saturated polymer backbone with pendant cycloheptene rings, rather than the intended polyalkenamer structure from ROMP. rsc.orgdicp.ac.cnacs.org

Therefore, achieving a selective ROMP of 1-ethenylcycloheptene would require careful optimization of catalyst choice and reaction conditions to favor the ring-opening pathway over reactions involving the pendant vinyl group.

Polymerization Kinetics and Thermodynamics of Low-Strain Monomers

The polymerization of low-strain monomers like cycloheptene is not as straightforward as that of high-strain systems. The process is often reversible and governed by thermodynamic equilibrium. acs.org

The Gibbs free energy of polymerization (ΔGₚ) dictates the feasibility of the reaction. For ROMP, ΔGₚ is influenced by changes in enthalpy (ΔHₚ) and entropy (ΔSₚ):

ΔGₚ = ΔHₚ - TΔSₚ

The enthalpic term (ΔHₚ) is negative (exothermic) and driven by the release of ring strain. The entropic term (ΔSₚ) is typically negative because the conversion of independent monomer molecules into a long polymer chain results in a loss of translational freedom. For low-strain monomers, the enthalpic driving force is small, meaning the unfavorable entropic term can dominate, especially at higher temperatures. researchgate.netacs.org

This relationship leads to the concept of a ceiling temperature (T_c) , above which polymerization is thermodynamically unfavorable (ΔGₚ > 0) and depolymerization dominates. T_c = ΔHₚ / ΔSₚ

For the polymerization of low-strain monomers to be successful, the reaction must be carried out below T_c to shift the equilibrium towards the polymer product. researchgate.net

The magnitude of ring strain is the primary thermodynamic factor determining whether a cyclic olefin can undergo ROMP. Cycloalkenes with high strain energy have a large, negative ΔHₚ, making polymerization highly favorable. Conversely, monomers with very low or no strain, such as cyclohexene (B86901), are generally considered unpolymerizable via ROMP because the small enthalpic gain is insufficient to overcome the entropic penalty. libretexts.org

Cycloheptene occupies an intermediate position. It possesses a modest amount of ring strain, which is sufficient to allow for polymerization, but the reaction remains an equilibrium process that is sensitive to reaction conditions like temperature and monomer concentration. libretexts.org The introduction of a 1-ethenyl substituent could subtly alter the ring strain compared to unsubstituted cycloheptene, but it is unlikely to change the fundamental low-strain character of the seven-membered ring.

The table below compares the strain energies of several common cycloalkanes, illustrating the thermodynamic challenge associated with polymerizing seven-membered rings compared to more strained systems.

Interactive Data Table: Ring Strain Energies of Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

| Cyclopropane (B1198618) | 3 | 27.6 | 9.2 |

| Cyclobutane (B1203170) | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 6.2 | 1.2 |

| Cyclohexane (B81311) | 6 | 0 | 0 |

| Cycloheptane (B1346806) | 7 | 6.3 | 0.9 |

| Cyclooctane | 8 | 9.7 | 1.2 |

Data compiled from various sources. libretexts.orgmasterorganicchemistry.com Note: These values are for the parent cycloalkanes; strain in cycloalkenes can vary but follows similar trends.

This data highlights that cycloheptane has a strain energy comparable to cyclopentane and significantly less than cyclobutane or cyclopropane. masterorganicchemistry.com This low driving force necessitates precise control over polymerization conditions to synthesize high molecular weight polymers from cycloheptene-based monomers. acs.org

Effect of Temperature and Monomer Concentration on Yield and Molecular Weight

The efficiency and outcome of the ring-opening metathesis polymerization (ROMP) of cyclic olefins are significantly influenced by thermodynamic and kinetic factors, where temperature and monomer concentration play pivotal roles. For less strained monomers like cycloheptene derivatives, polymerization is often an equilibrium process. The critical monomer concentration ([M]c), below which polymerization does not occur, is a key thermodynamic parameter. This equilibrium is described by the equation ΔG = ΔH - TΔS, where a negative Gibbs free energy (ΔG) favors polymerization.

Regioselective and Stereoselective Aspects of ROMP of 1-Ethenylcycloheptene

The orientation of monomer units and the geometry of the double bonds within the polymer backbone are critical for determining the material's properties. In the ROMP of substituted cycloalkenes like 1-ethenylcycloheptene, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity in the ROMP of substituted cycloalkenes refers to the orientation of the monomer units as they are incorporated into the growing polymer chain. For a monomer with a substituent, such as the ethenyl group in 1-ethenylcycloheptene, three arrangements are possible: head-to-tail (H-T), head-to-head (H-H), and tail-to-tail (T-T). A high degree of head-to-tail regioregularity leads to a more uniform polymer structure. Research on analogous 3-substituted cyclooctenes has demonstrated that the use of specific catalysts, like Grubbs' second-generation catalyst, can lead to remarkably high head-to-tail regioregularity. This control is typically governed by steric hindrance from the substituent, which directs the incoming monomer to approach the metal-alkylidene catalyst in a specific orientation. This principle suggests that a high degree of regioregularity should be achievable for 1-ethenylcycloheptene with appropriate catalyst selection.

Stereoselectivity in ROMP controls the geometry of the double bonds formed in the polymer backbone. The resulting polymer can have a high content of cis or trans double bonds, or a mixture of both. This microstructure is crucial as it significantly impacts the polymer's physical properties; for instance, a higher cis content is often associated with lower glass transition and melting temperatures. The choice of catalyst and reaction temperature are the primary factors controlling the cis/trans ratio. While ruthenium-based catalysts traditionally favor the formation of trans double bonds, newer catalyst systems have been developed that can provide high cis selectivity, particularly at lower temperatures. The cis content of polymers derived from monocyclic alkenes has been shown to be heavily dependent on both the monomer structure and the polymerization temperature.

Living ROMP and Polymer Architecture Control

Living polymerization is a powerful technique that allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. jove.comresearchgate.net A polymerization is considered "living" if the rate of initiation is much faster than the rate of propagation and chain-termination or chain-transfer reactions are absent. researchgate.net

Living ROMP has been extensively developed and is a key method for creating well-defined macromolecular structures. jove.com By maintaining the active catalytic species at the end of the growing polymer chain, sequential addition of different monomers can produce well-defined block copolymers. This level of control over polymer architecture is essential for designing advanced materials with tailored properties for various applications. The application of living ROMP techniques to 1-ethenylcycloheptene would enable the synthesis of precisely controlled homopolymers and allow for its incorporation into more complex structures like diblock or multiblock copolymers.

Other Polymerization Mechanisms for 1-Ethenylcycloheptene

Beyond coordination polymerization, other mechanisms have been considered to exploit the unique reactivity of 1-ethenylcycloheptene's vinyl group and cycloalkene ring.

Free radical polymerization is a widely used industrial process for producing a variety of plastics, including polyethylene, polystyrene, and polyvinyl chloride. youtube.com The process involves three main steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins when an initiator molecule, typically an organic peroxide, is heated and breaks apart to form two free radicals. youtube.com This radical then attacks the double bond of a monomer molecule, opening it up and transferring the radical to the monomer, thus creating an active chain. youtube.comyoutube.com

Propagation: The newly formed monomer radical then attacks another monomer, adding it to the chain and regenerating the radical at the growing chain's end. This step repeats, rapidly increasing the length of the polymer chain. youtube.comyoutube.com

Termination: The polymerization reaction stops when two growing radical chains meet and combine, or through other termination pathways. youtube.com

In the case of 1-ethenylcycloheptene, free radical polymerization would be expected to proceed primarily through the more accessible and reactive exocyclic ethenyl (vinyl) group, leaving the endocyclic double bond largely intact as a pendant group on the polymer backbone. The reactivity of the vinyl group is generally higher than that of the 1,2-disubstituted endocyclic double bond in radical reactions. This selective polymerization of the vinyl group would produce a linear polymer with pendant cycloheptenyl groups, which could be used for subsequent crosslinking or functionalization. nih.gov High-pressure free-radical copolymerization has been studied for monomers like ethene and methyl acrylate, indicating that reaction conditions can be tuned to control copolymer composition. researchgate.net

Ionic polymerization methods are more selective than radical processes and have stringent requirements for monomer structure and reaction conditions. du.edu.eg

Cationic Polymerization: This type of polymerization is initiated by an acid (Lewis or protonic) that generates a carbocationic active center. nih.gov The monomer must contain electron-donating groups to stabilize the positive charge of the propagating species. While vinyl ethers are commonly polymerized this way, simple olefins like 1-ethenylcycloheptene are generally less reactive under cationic conditions and can be prone to side reactions like isomerization and chain transfer, making it difficult to achieve high molecular weight polymers. nih.gov

Anionic Polymerization: Anionic addition polymerization involves a propagating chain with an anionic (carbanion) active center. wikipedia.org This method requires monomers with electron-withdrawing groups to stabilize the negative charge, such as styrene (B11656) or dienes. wikipedia.orguni-bayreuth.de The polymerization of 1-ethenylcycloheptene's structural analog, 1-vinylcyclohexene (VCH), via anionic polymerization has been successfully demonstrated. nih.govresearchgate.net

In these studies, VCH was polymerized in a living manner using sec-butyllithium (B1581126) as an initiator in a nonpolar solvent like cyclohexane. nih.govresearchgate.net The polymerization proceeds quantitatively, yielding polymers with well-controlled molecular weights and narrow molecular weight distributions. researchgate.net A key finding is that the polymerization involves both the vinyl group and the endocyclic double bond, proceeding as a cyclic 1,3-diene. This results in two main microstructures: 1,4- and 3,4-incorporation. nih.govresearchgate.net

1,4-addition: The polymer chain propagates across the 1 and 4 positions of the conjugated diene system, leaving a double bond within the six-membered ring.

3,4-addition: The polymerization occurs through the vinyl group, leaving the endocyclic double bond as a pendant group.

The ratio of these microstructures can be influenced by the addition of polar modifiers like tetrahydrofuran (B95107) (THF), which increases the proportion of 3,4-microstructure. nih.govresearchgate.net Given the structural similarity, 1-ethenylcycloheptene would be expected to behave analogously in anionic polymerization, acting as a cyclic diene and allowing for control over microstructure through the choice of solvent and additives.

Table 1: Comparison of Anionic Polymerization Microstructures for 1-Vinylcyclohexene (VCH)

| Polymerization Condition | 1,4-Incorporation (%) | 3,4-Incorporation (%) | Glass Transition Temp. (Tg) |

| Cyclohexane (nonpolar) | 64 | 36 | - |

| Cyclohexane + THF (polar modifier) | 22 | 78 | up to 89 °C |

Data derived from studies on the analogous monomer 1-vinylcyclohexene. nih.govresearchgate.net

Alternative initiation methods, such as high-energy radiation or electrochemical processes, can also be used to polymerize vinyl monomers.

Radiation-induced polymerization utilizes ionizing radiation, such as gamma rays or electron beams, to generate radical or ionic initiating species directly from the monomer or solvent without the need for a chemical initiator. researchgate.net This method offers advantages like rapid curing at ambient temperatures and simplified formulations. researchgate.net Studies on the radiation-induced polymerization of indene (B144670) have shown that the process can proceed through a mixed free-radical and cationic mechanism. The use of a sensitizer, like 1,1,2,2-tetrachloroethane, can enhance the polymerization rate and yield by promoting the cationic pathway, although it may lead to polymers with lower molecular weights due to high rates of chain transfer. mdpi.com

Electroinitiated polymerization uses an electric current to initiate polymerization. For a monomer like 1-ethenylcycloheptene, anodic oxidation could generate radical cations that initiate cationic polymerization. Research on the electroinitiated polymerization of allylbenzene, another structurally related monomer, resulted in the formation of insoluble polymer films on the anode surface, along with low molecular weight oligomers in the solution. ankara.edu.tr The polymerization was found to proceed through the double bond, accompanied by some isomerization of the monomer. ankara.edu.tr The rate of electroinitiated polymerization is influenced by factors such as temperature and monomer concentration. ankara.edu.tr

Vi. Derivatization Strategies and Functionalization of 1 Ethenylcycloheptene

Synthesis of Functionalized 1-Ethenylcycloheptene Monomers

The synthesis of functionalized 1-ethenylcycloheptene monomers allows for the incorporation of desired chemical properties prior to polymerization. This approach provides a direct route to polymers with precisely controlled compositions and functionalities. Several synthetic strategies can be employed to introduce a variety of functional groups onto the cycloheptene (B1346976) ring or the ethenyl moiety.

One common strategy involves the use of precursor molecules that can be chemically modified to yield the desired functionalized monomer. For instance, cycloheptene derivatives with reactive sites can be subjected to various chemical transformations. The introduction of hydroxyl or amino groups can be achieved through multi-step synthetic pathways.

Table 1: Illustrative Examples of Synthetic Routes to Functionalized 1-Ethenylcycloheptene Monomers

| Target Monomer | Precursor | Reagents and Conditions | Key Transformation |

| 1-(2-Hydroxyethenyl)cycloheptene | 1-Ethynylcycloheptene | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Hydroboration-oxidation of the alkyne |

| 1-(2-Aminoethenyl)cycloheptene | 1-Ethynylcycloheptene | 1. Disiamylborane, THF; 2. H₂NOSO₃H | Amination of an organoborane intermediate |

| 1-Ethenylcycloheptene-4-ol | 4-Oxocycloheptene | 1. Vinylmagnesium bromide, THF; 2. H₃O⁺ | Grignard reaction followed by dehydration |

Post-Polymerization Modification of Poly(1-Ethenylcycloheptene)

Post-polymerization modification is a versatile strategy for functionalizing poly(1-ethenylcycloheptene). This approach involves the chemical alteration of the polymer after its synthesis, allowing for the introduction of a wide array of functional groups. The pendant vinyl groups in the polymer chain are particularly amenable to various chemical reactions.

A prominent method for post-polymerization modification is the thiol-ene reaction . This "click" chemistry approach involves the radical-mediated addition of a thiol to the double bond of the pendant ethenyl group. The reaction is highly efficient, proceeds under mild conditions, and exhibits high functional group tolerance, making it an attractive method for introducing diverse functionalities. nih.govrsc.org

Key Features of Thiol-Ene Modification:

High Efficiency: The reaction typically proceeds to high conversions.

Mild Conditions: Often initiated by UV light or a radical initiator at moderate temperatures.

Versatility: A wide range of thiols bearing different functional groups (e.g., hydroxyl, carboxyl, amino) can be used.

Table 2: Potential Functional Groups Introduced via Thiol-Ene Modification of Poly(1-Ethenylcycloheptene)

| Thiol Reagent | Introduced Functional Group | Potential Application |

| 2-Mercaptoethanol | Hydroxyl (-OH) | Improved hydrophilicity, sites for further esterification |

| 3-Mercaptopropionic acid | Carboxylic acid (-COOH) | pH-responsive materials, conjugation sites for biomolecules |

| 2-Aminoethanethiol | Primary amine (-NH₂) | Bioconjugation, pH-buffering capacity |

| Dodecanethiol | Alkyl chain (-C₁₂H₂₅) | Increased hydrophobicity, modified thermal properties |

Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization plays a crucial role in the analysis of 1-ethenylcycloheptene and its derivatives, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as to enhance its detectability. jfda-online.comresearchgate.netresearchgate.net

For GC-MS analysis, polar functional groups such as hydroxyl or amino groups on functionalized 1-ethenylcycloheptene can be derivatized to more volatile and less polar silyl (B83357), acyl, or alkyl ethers. This process reduces peak tailing and improves separation efficiency.

Common Derivatization Techniques for GC-MS Analysis:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert active hydrogens (e.g., in -OH, -NH₂, -COOH groups) into trimethylsilyl (TMS) ethers, esters, or amines.

Acylation: Treatment with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form fluoroacyl derivatives, which are highly volatile and detectable by electron capture detectors.

Alkylation: Conversion of acidic protons into alkyl esters or ethers, for instance, by reaction with an alkylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Table 3: Common Derivatization Reagents for GC-MS Analysis of Functionalized Cycloheptene Derivatives

| Derivatization Reagent | Target Functional Group(s) | Derivative Formed |

| BSTFA | -OH, -NH₂, -COOH, -SH | Trimethylsilyl (TMS) |

| MSTFA | -OH, -NH₂, -COOH, -SH | Trimethylsilyl (TMS) |

| TFAA | -OH, -NH₂ | Trifluoroacetyl |

| PFPA | -OH, -NH₂ | Pentafluoropropionyl |

| Diazomethane | -COOH | Methyl ester |

Introduction of Specific Chemical Moieties (e.g., Tertiary Amino Groups, Hydroxyl Groups)

The introduction of specific chemical moieties, such as tertiary amino groups and hydroxyl groups, onto the 1-ethenylcycloheptene backbone is of significant interest for creating materials with tailored properties.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced into poly(1-ethenylcycloheptene) through various post-polymerization modification reactions. A common method is the hydroboration-oxidation of the pendant double bonds. This two-step reaction first involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution to yield a primary alcohol.

Another approach is the epoxidation of the double bond using a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), followed by acid- or base-catalyzed ring-opening of the resulting epoxide to form a diol.

Introduction of Tertiary Amino Groups: Tertiary amino groups can be incorporated through several routes. One method involves the reaction of a precursor polymer containing a leaving group (e.g., a halogenated derivative) with a secondary amine. Alternatively, a polymer bearing primary or secondary amino groups, introduced via methods like the thiol-ene reaction with an amino-functionalized thiol, can be subsequently alkylated to form tertiary amines.

The direct vinylation of secondary amines with a suitable acetylene precursor to 1-ethenylcycloheptene could also be a potential route to monomers containing tertiary amino groups. mdpi.com The presence of amino groups can impart pH-responsiveness and allow for further chemical modifications. nih.gov

Table 4: Summary of Methods for Introducing Hydroxyl and Tertiary Amino Groups

| Functional Group | Method | Reagents |

| Hydroxyl (-OH) | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH |

| Hydroxyl (-OH) | Epoxidation and Ring Opening | 1. MCPBA; 2. H₃O⁺ or OH⁻ |

| Tertiary Amino (-NR₂) | Alkylation of Halogenated Polymer | R₂NH |

| Tertiary Amino (-NR₂) | Reductive Amination of Carbonyl Polymer | R₂NH, NaBH₃CN |

Vii. Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of "Cycloheptene, 1-ethenyl-", providing detailed information about the chemical environment, connectivity, and dynamics of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in three main regions: the vinylic region for the protons on the double bonds, the allylic region for protons adjacent to the double bonds, and the aliphatic region for the remaining cycloheptene (B1346976) ring protons.

Olefinic Protons: The ethenyl group protons (=CH- and =CH₂) are expected to resonate in the downfield region, typically between δ 4.9 and 6.5 ppm. The internal vinylic proton of the cycloheptene ring is also expected in this region.

Aliphatic Protons: The protons on the saturated carbons of the cycloheptene ring will appear in the upfield region, generally between δ 1.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals for the olefinic and aliphatic carbons.

Olefinic Carbons: The sp² hybridized carbons of the endocyclic and ethenyl double bonds are expected to appear in the downfield region of the spectrum, typically between δ 100 and 150 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the cycloheptene ring will resonate in the upfield region, generally between δ 20 and 40 ppm.

Predicted NMR Data for Cycloheptene, 1-ethenyl-

The following table presents predicted chemical shift ranges based on analogous compounds. Actual experimental values may vary.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethenyl (=CH-) | 5.5 - 6.5 | 135 - 145 |

| Ethenyl (=CH₂) | 4.9 - 5.2 | 110 - 115 |

| Endocyclic (=CH-) | 5.7 - 6.0 | 130 - 140 |

| Endocyclic (quaternary C) | - | 145 - 155 |

| Aliphatic (CH₂) | 1.2 - 2.5 | 25 - 40 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the "Cycloheptene, 1-ethenyl-" molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "Cycloheptene, 1-ethenyl-", COSY would show correlations between the ethenyl protons, between the endocyclic vinylic proton and its adjacent aliphatic protons, and among the protons within the aliphatic chain of the cycloheptene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ksu.edu.sa It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, connecting the olefinic proton signals to their respective sp² carbon signals. ksu.edu.sa

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ksu.edu.sa HMBC is particularly useful for identifying quaternary carbons, such as the one at the junction of the ethenyl group and the cycloheptene ring, by observing correlations from nearby protons.

The seven-membered ring of cycloheptene is conformationally flexible. Dynamic NMR spectroscopy is a powerful technique to study these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange, such as peak broadening or coalescence. These studies can provide information on the energy barriers between different ring conformations, such as the chair and boat forms, and how the ethenyl substituent influences this equilibrium.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Both the endocyclic and ethenyl C=C bonds in "Cycloheptene, 1-ethenyl-" will give rise to characteristic vibrational bands.

C=C Stretching: The C=C stretching vibrations typically appear in the region of 1680-1640 cm⁻¹ in the IR and Raman spectra. The endocyclic double bond and the exocyclic ethenyl double bond may have slightly different frequencies, and their intensities can vary between the two techniques. Raman spectroscopy is often particularly sensitive to the symmetric stretching of C=C bonds.

=C-H Stretching: The stretching vibrations of the hydrogens attached to the double bonds are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

=C-H Bending: Out-of-plane bending vibrations (wags) of the vinylic hydrogens are characteristic and appear in the 1000-650 cm⁻¹ region of the IR spectrum. These can be useful for confirming the presence of the vinyl group.

Expected Vibrational Frequencies for Cycloheptene, 1-ethenyl-

The following table presents expected vibrational frequency ranges. Actual experimental values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| =C-H Stretch (Olefinic) | 3100 - 3000 | IR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |

| C=C Stretch | 1680 - 1640 | IR, Raman |

| CH₂ Bend | 1465 - 1450 | IR, Raman |

| =C-H Bend (Out-of-plane) | 1000 - 650 | IR |

Advanced infrared spectroscopy techniques offer enhanced resolution and sensitivity for detailed chemical analysis.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: QCL-IR provides high spectral power and can be used for rapid and sensitive measurements, which could be beneficial for in-situ monitoring of reactions involving "Cycloheptene, 1-ethenyl-".

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is a super-resolution IR technique that can overcome the diffraction limit of conventional IR spectroscopy. This would allow for the chemical analysis of this compound on a sub-micrometer scale, which could be valuable in materials science applications where "Cycloheptene, 1-ethenyl-" is used as a monomer or additive.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Cycloheptene, 1-ethenyl-, it is crucial for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula.

For Cycloheptene, 1-ethenyl-, with a molecular formula of C₉H₁₄, HRMS provides an exact mass that can distinguish it from other isomeric or isobaric compounds. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C and ¹H). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. nih.govresearchgate.net This is particularly vital in complex mixtures where multiple compounds may share the same nominal mass. lcms.cz

The table below details the theoretical exact masses for the molecular ion and common adducts of Cycloheptene, 1-ethenyl-, which would be targeted in an HRMS experiment.

| Ion Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺• | [C₉H₁₄]⁺• | 122.10955 |

| Protonated Molecule [M+H]⁺ | [C₉H₁₅]⁺ | 123.11738 |

| Sodiated Adduct [M+Na]⁺ | [C₉H₁₄Na]⁺ | 145.09149 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of Cycloheptene, 1-ethenyl-, GC is first used to separate the compound from a mixture, ensuring its purity before it enters the mass spectrometer. The retention time in the GC column is a characteristic property that aids in its identification.

Once isolated, the molecule is ionized, typically by electron impact (EI), which creates a positively charged molecular ion ([M]⁺•) and various fragment ions. The resulting mass spectrum serves as a molecular "fingerprint." The fragmentation pattern is predictable and provides significant structural information. For Cycloheptene, 1-ethenyl-, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways for alkenes and cyclic hydrocarbons include allylic cleavage and ring fragmentation. youtube.comwhitman.eduyoutube.com

Likely fragmentation patterns for Cycloheptene, 1-ethenyl- would involve the loss of small radical groups, leading to characteristic peaks in the mass spectrum. The table below outlines some of the expected fragment ions and their corresponding m/z values.

| m/z Value | Proposed Lost Fragment | Formula of Ion | Proposed Fragmentation Pathway |

|---|---|---|---|

| 122 | - | [C₉H₁₄]⁺• | Molecular Ion (Parent Peak) |

| 107 | •CH₃ | [C₈H₁₁]⁺ | Loss of a methyl radical after rearrangement |

| 95 | •C₂H₃ | [C₇H₁₁]⁺ | Allylic cleavage with loss of the vinyl group |

| 93 | •C₂H₅ | [C₇H₉]⁺ | Loss of an ethyl radical |

| 79 | •C₃H₅ | [C₆H₇]⁺ | Ring fragmentation |

| 67 | •C₄H₇ | [C₅H₇]⁺ | Ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides exact coordinates of every atom, from which bond lengths, bond angles, and torsion angles can be calculated. However, since Cycloheptene, 1-ethenyl- is a liquid at room temperature, it cannot be analyzed directly.

To overcome this limitation, the compound must first be converted into a solid, crystalline material. This is typically achieved by synthesizing a suitable derivative or by coordinating it as a ligand to a metal center to form a stable complex. For an unsaturated hydrocarbon like Cycloheptene, 1-ethenyl-, forming an organometallic complex with a transition metal (e.g., platinum, palladium, or cobalt) is a common strategy. acs.org The metal center acts as a scaffold, facilitating the growth of single crystals suitable for diffraction experiments.

Once a suitable crystal is obtained and exposed to an X-ray beam, a diffraction pattern is produced. nih.gov Mathematical analysis of this pattern yields an electron density map, into which the atomic model of the derivative or complex is fitted. This analysis would unambiguously confirm the connectivity of the atoms and reveal the precise conformation of the seven-membered ring, which is known to be flexible and can adopt several low-energy conformations (e.g., chair, boat).

| Parameter Type | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal (a, b, c, α, β, γ) |

| Space Group | The symmetry elements present within the crystal lattice |